molecular formula C27H48O2 B6594614 6alpha-Hydroxycholestanol(d7) CAS No. 1246302-83-9

6alpha-Hydroxycholestanol(d7)

Cat. No.: B6594614
CAS No.: 1246302-83-9
M. Wt: 411.7 g/mol
InChI Key: PMWTYEQRXYIMND-DNWVLYPESA-N
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Description

6alpha-Hydroxycholestanol(d7) is a deuterated derivative of 6alpha-Hydroxycholestanol, a sterol lipid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The systematic name for this compound is cholestan-3β,6α-diol(d7) . It is commonly used as an isotopically labeled standard in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 6alpha-Hydroxycholestanol(d7) would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment and reagents to ensure the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

6alpha-Hydroxycholestanol(d7) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can result in the formation of cholestan-3-one,6-one derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6alpha-Hydroxycholestanol(d7) lies in its deuterated nature, which makes it an ideal isotopically labeled standard for scientific research. This allows for more accurate and precise measurements in analytical techniques like mass spectrometry .

Properties

IUPAC Name

(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1/i1D3,2D3,17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWTYEQRXYIMND-DNWVLYPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198405
Record name (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246302-83-9
Record name (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246302-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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